Ethyl 2-Bromo-4-chloro-5-iodobenzoate
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Overview
Description
Ethyl 2-Bromo-4-chloro-5-iodobenzoate: is an organic compound with the molecular formula C9H7BrClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and iodine atoms, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Bromo-4-chloro-5-iodobenzoate typically involves the esterification of 2-Bromo-4-chloro-5-iodobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available benzoic acid derivatives. The process includes halogenation reactions to introduce the bromine, chlorine, and iodine atoms, followed by esterification to form the final product. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Bromo-4-chloro-5-iodobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and iodine) can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Oxidation: Products include 2-Bromo-4-chloro-5-iodobenzoic acid.
Reduction: Products include 2-Bromo-4-chloro-5-iodobenzyl alcohol.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Chemistry: Ethyl 2-Bromo-4-chloro-5-iodobenzoate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through various coupling reactions.
Biology and Medicine: The compound is investigated for its potential biological activities. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is also utilized in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-Bromo-4-chloro-5-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
- Ethyl 2-Bromo-4-chlorobenzoate
- Ethyl 2-Bromo-5-iodobenzoate
- Ethyl 4-Chloro-5-iodobenzoate
Comparison: Ethyl 2-Bromo-4-chloro-5-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring This structural feature imparts distinct reactivity and properties compared to similar compounds with fewer halogen substitutions
Properties
IUPAC Name |
ethyl 2-bromo-4-chloro-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClIO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTGWFHZARDKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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